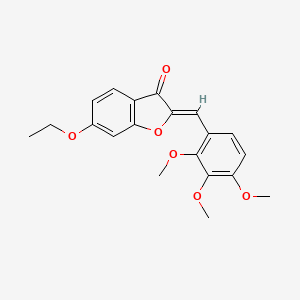

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with an ethoxy group at position 6 and a 2,3,4-trimethoxybenzylidene moiety at position 2. Aurones, a subclass of flavonoids, are known for their structural diversity and bioactivity, particularly in anticancer and enzyme inhibition contexts . This compound’s synthetic route likely involves aldol condensation between 6-ethoxybenzofuran-3(2H)-one and 2,3,4-trimethoxybenzaldehyde under basic conditions, followed by purification to isolate the (Z)-isomer, as analogous methods are reported for similar derivatives .

Key structural features include:

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-5-25-13-7-8-14-16(11-13)26-17(18(14)21)10-12-6-9-15(22-2)20(24-4)19(12)23-3/h6-11H,5H2,1-4H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJCWRCKTOOIMR-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C27H24O8

- Molecular Weight : 476.5 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing cancer cell division.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro. |

| Study 2 | Found that treatment with this compound led to a decrease in tumor size in xenograft models. |

| Study 3 | Reported enhanced antioxidant enzyme activity in cells treated with the compound, suggesting a protective effect against oxidative damage. |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals, reducing oxidative stress.

- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Aurone Derivatives

Key Observations :

- Ethoxy vs. Hydroxy at C6 : The ethoxy group in the target compound increases hydrophobicity compared to hydroxy-substituted analogs (e.g., 6w, 6k), which may enhance bioavailability .

- Methoxy vs. Hydroxy on Benzylidene : The 2,3,4-trimethoxy group in the target compound contrasts with polar trihydroxy substitutions in 6k, likely reducing hydrogen-bonding capacity but improving metabolic stability .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Table 3: Inferred Bioactivity Based on Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.